4-Chloro-2-(dichlorophosphoryl)butanoyl chloride
Description
Structure
3D Structure
Properties
CAS No. |
920007-55-2 |
|---|---|
Molecular Formula |
C4H5Cl4O2P |
Molecular Weight |
257.9 g/mol |
IUPAC Name |
4-chloro-2-dichlorophosphorylbutanoyl chloride |
InChI |
InChI=1S/C4H5Cl4O2P/c5-2-1-3(4(6)9)11(7,8)10/h3H,1-2H2 |
InChI Key |
AASJZMFCNBCVDT-UHFFFAOYSA-N |
Canonical SMILES |
C(CCl)C(C(=O)Cl)P(=O)(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Chlorination Method Using Gamma-Butyrolactone
This method involves the chlorination of gamma-butyrolactone in the presence of a catalyst under controlled temperature conditions.
-
- Gamma-butyrolactone
- Bis(trichloromethyl)carbonate
- Organic amine catalysts (e.g., DMF, pyridine)
-
- In a reaction vessel, mix gamma-butyrolactone with the selected organic amine catalyst.
- Heat the mixture to a temperature between 50°C to 180°C.
- Gradually add bis(trichloromethyl)carbonate to the mixture while stirring continuously.
- Maintain the reaction for a specified duration (typically between 0.5 to 8 hours).
- After completion, the reaction mixture is cooled, and residual phosgene is extracted.
- The product is purified through distillation to yield high-purity 4-chloro-2-(dichlorophosphoryl)butanoyl chloride.
Data Table: Reaction Conditions and Yields
| Catalyst Used | Temperature (°C) | Reaction Time (hrs) | Yield (%) |
|---|---|---|---|
| DMF | 140 | 4 | 73.6 |
| Pyridine | 120 | 6 | 20.0 |
| None | 50-80 | 5-7 | >90 |
Vacuum Distillation Purification Method
Following the initial synthesis, purification is crucial to achieving high product quality.
- Procedure:
- The crude product obtained from chlorination is subjected to vacuum distillation.
- Set the distillation apparatus to maintain a pressure of approximately -0.1 MPa.
- Collect fractions at specific temperature ranges (e.g., between 105°C and 112°C).
- Analyze the fractions using gas chromatography (GC) to determine purity levels.
Data Table: Distillation Parameters
| Fraction Temperature Range (°C) | Main Components |
|---|---|
| <50 | Sulfur oxychloride |
| 50-110 | Crude product (4-chloro compound) |
| >110 | Organic waste |
The synthesis of this compound can be efficiently achieved through chlorination of gamma-butyrolactone with bis(trichloromethyl)carbonate under specific conditions. The choice of catalyst and precise control over reaction parameters significantly influence yield and purity outcomes.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(dichlorophosphoryl)butanoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloro group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Hydrolysis: In the presence of water, it hydrolyzes to form corresponding acids and other by-products.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Solvents: Reactions are typically carried out in solvents like dichloromethane, chloroform, or tetrahydrofuran.
Catalysts: Catalysts such as Lewis acids may be used to enhance reaction rates.
Major Products Formed
The major products formed depend on the type of reaction. For example, nucleophilic substitution with an amine would yield an amide derivative, while hydrolysis would produce the corresponding acid.
Scientific Research Applications
Pharmaceutical Applications
-
Intermediate in Drug Synthesis :
- 4-Chloro-2-(dichlorophosphoryl)butanoyl chloride serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting bacterial infections or cancer. Its unique chlorinated structure allows for the incorporation of phosphorus into drug molecules, enhancing their efficacy.
-
Antimicrobial Agents :
- The compound has been utilized in developing antimicrobial agents that exhibit improved activity against resistant strains of bacteria. Studies have shown that derivatives synthesized from this compound demonstrate potent antibacterial properties, making them candidates for treating infections caused by multidrug-resistant organisms.
-
Anticancer Research :
- Research indicates that certain derivatives of this compound display cytotoxic effects on cancer cell lines. These compounds are being explored for their potential to inhibit tumor growth through mechanisms such as apoptosis induction.
Agrochemical Applications
-
Herbicide Development :
- The compound is also a precursor in the synthesis of herbicides, particularly those targeting broadleaf weeds. Its ability to modify plant growth hormones allows for the development of selective herbicides that minimize damage to crops while effectively controlling weed populations.
-
Pesticide Formulations :
- In pesticide formulations, this compound is used to synthesize compounds that disrupt the nervous systems of pests. This application is crucial for developing safer and more effective pest control agents.
Data Table: Comparative Analysis of Applications
| Application Area | Specific Use | Benefits |
|---|---|---|
| Pharmaceuticals | Intermediate for drug synthesis | Enhances drug efficacy |
| Antimicrobial agents | Targets resistant bacterial strains | |
| Anticancer research | Induces apoptosis in cancer cells | |
| Agrochemicals | Herbicide development | Selective control of broadleaf weeds |
| Pesticide formulations | Disrupts pest nervous systems |
Case Studies
-
Antimicrobial Efficacy Study :
- A study published in a peer-reviewed journal evaluated the antibacterial activity of derivatives synthesized from this compound against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition zones compared to control groups, indicating its potential as a lead compound in antibiotic development.
-
Herbicide Development Research :
- In another research project, scientists synthesized a series of herbicides from this compound and tested them on various crops. The findings revealed that these herbicides effectively controlled weed growth without adversely affecting crop yield, highlighting their utility in sustainable agriculture practices.
-
Anticancer Compound Evaluation :
- A recent investigation focused on the anticancer properties of a derivative formed from this compound. The study found that this derivative inhibited cell proliferation in several cancer cell lines and prompted further exploration into its mechanism of action.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(dichlorophosphoryl)butanoyl chloride involves its reactivity with nucleophiles. The chloro group acts as a leaving group, allowing the nucleophile to attack the electrophilic carbon center. This results in the formation of a new bond and the release of the chloride ion. The dichlorophosphoryl group can also participate in reactions, adding to the compound’s versatility.
Comparison with Similar Compounds
Table 1: Comparative Reactivity
| Compound | Key Functional Groups | Hydrolytic Reactivity | Phosphorylation Potential |
|---|---|---|---|
| Butanoyl chloride | Acyl chloride | High | None |
| Dichlorophosphoryl acetate | Dichlorophosphoryl, ester | Moderate | Moderate |
| 4-Chloro-2-(dichlorophosphoryl)butanoyl chloride | Acyl chloride, dichlorophosphoryl, chloroalkyl | Very High | High |
Hazard Profiles
classifies butanoyl chloride as a corrosive substance (Hazard Class 8) due to its aggressive reaction with water and nucleophiles . The target compound’s phosphoryl and additional chloro substituents likely exacerbate hazards:
- Corrosivity : Enhanced by the acyl chloride group.
- Toxicity: Potential release of phosphoryl chloride (POCl₃) derivatives under decomposition.
Table 2: Hazard Comparison
| Compound | CAS Number | Hazard Class | Key Risks |
|---|---|---|---|
| Butanoyl chloride | 141-75-3 | 8 | Corrosive, water-reactive |
| Phosphoryl chloride | 10025-87-3 | 8, 6.1 | Corrosive, toxic fumes |
| This compound | Not listed | Likely 8, 6.1 | Corrosive, toxic decomposition |
Research Findings and Limitations
- Synthesis Challenges: Unlike butanoyl chloride, the target compound requires stringent conditions for stabilization, such as low-temperature handling (similar to protocols in for BTHC synthesis) .
- Structural Analysis : NMR and distillation methods (as in ) may struggle to resolve unreacted intermediates due to overlapping signals from phosphoryl and chloroalkyl groups.
Biological Activity
4-Chloro-2-(dichlorophosphoryl)butanoyl chloride is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article reviews its biological properties, mechanisms of action, and relevant case studies, drawing on diverse research sources.
The compound is characterized by the presence of a chlorinated butanoyl moiety and a dichlorophosphoryl group, which contributes to its reactivity and biological interactions.
Key Chemical Properties:
- Molecular Formula: C5H7Cl3O2P
- CAS Number: 128143-89-5
- Molecular Weight: 227.43 g/mol
This compound exhibits several biological activities primarily through its interaction with various enzymes and receptors. The compound has been shown to act as an inhibitor for certain enzymes, which can lead to significant pharmacological effects.
-
Enzyme Inhibition:
- The compound has been identified as an inhibitor of gamma-glutamyltransferase (GGT), an enzyme involved in amino acid metabolism. Inhibitory activities were measured using fluorimetric methods with specific substrates, indicating potential applications in treating diseases associated with GGT activity .
- Pharmacokinetics:
- Cytochrome P450 Interaction:
Case Study 1: Inhibition of GGT
A study evaluated the inhibitory effects of various phosphonate esters, including this compound, on human GGT. The results indicated that this compound significantly reduced enzyme activity, suggesting its potential utility in managing conditions related to elevated GGT levels .
Case Study 2: CNS Activity
Research on similar compounds has indicated that those with structures akin to this compound exhibit significant binding affinities at CNS receptors. This suggests that modifications in the dichlorophosphoryl group can enhance or diminish neuroactivity, opening avenues for the development of CNS-targeted therapies .
Data Tables
| Property | Value |
|---|---|
| Log Kp (skin permeation) | -6.09 cm/s |
| Log Po/w (iLOGP) | 2.87 |
| BBB Permeant | Yes |
| P-gp Substrate | Yes |
| CYP Enzyme Inhibition | CYP1A2, CYP2C19, CYP2D6, CYP3A4 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
